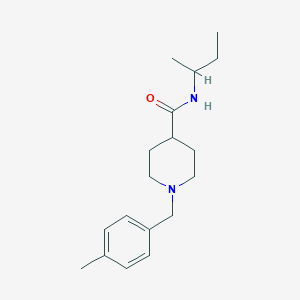![molecular formula C14H18ClN3O4 B5119257 4-chloro-N-[3-(4-morpholinyl)propyl]-2-nitrobenzamide](/img/structure/B5119257.png)
4-chloro-N-[3-(4-morpholinyl)propyl]-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-[3-(4-morpholinyl)propyl]-2-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a member of the class of nitrobenzamides and is commonly referred to as CMPB or Compound 8.
Mécanisme D'action
CMPB binds to the sigma-1 receptor with high affinity and acts as a competitive antagonist. The sigma-1 receptor is known to modulate the activity of various ion channels and receptors, including voltage-gated calcium channels and NMDA receptors. By blocking the sigma-1 receptor, CMPB can modulate the activity of these downstream targets and alter cellular signaling pathways.
Biochemical and Physiological Effects:
CMPB has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain perception in animal models of neuropathic pain and inflammation. CMPB has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, CMPB has been shown to protect against ischemic injury in the brain and heart.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CMPB is its high selectivity for the sigma-1 receptor. This allows researchers to selectively block the sigma-1 receptor without affecting other receptors or ion channels. However, one limitation of CMPB is its relatively low potency compared to other sigma-1 receptor antagonists. This can make it difficult to achieve complete blockade of the sigma-1 receptor at lower concentrations.
Orientations Futures
There are several future directions for research on CMPB. One area of interest is its potential as a therapeutic agent for various neurological and psychiatric disorders, including neuropathic pain, anxiety, and depression. Additionally, CMPB's ability to protect against ischemic injury in the brain and heart suggests that it may have potential applications in the treatment of stroke and heart attack. Another area of interest is the development of more potent and selective sigma-1 receptor antagonists based on the structure of CMPB. These compounds may have improved pharmacokinetic and pharmacodynamic properties compared to CMPB and may be more suitable for clinical development.
Méthodes De Synthèse
The synthesis of CMPB involves the reaction of 4-chloro-2-nitrobenzoic acid with 3-(4-morpholinyl)propylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields CMPB as a yellow solid, which can be purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
CMPB has been extensively studied for its potential applications in the field of neuroscience. It has been shown to act as a selective antagonist of the sigma-1 receptor, which is a transmembrane protein that is involved in various physiological processes, including pain perception, anxiety, and depression. CMPB's ability to selectively block the sigma-1 receptor has made it a valuable tool for studying the role of this receptor in various physiological and pathological conditions.
Propriétés
IUPAC Name |
4-chloro-N-(3-morpholin-4-ylpropyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O4/c15-11-2-3-12(13(10-11)18(20)21)14(19)16-4-1-5-17-6-8-22-9-7-17/h2-3,10H,1,4-9H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKVIUQQUPIAFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
49.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805227 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5119174.png)
![3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5119182.png)
![N-[2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5119188.png)

![N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide](/img/structure/B5119202.png)

![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-chlorobenzamide](/img/structure/B5119217.png)

![N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B5119222.png)
![N,N-diethyl-2-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5119228.png)
![N-1,3-benzothiazol-2-yl-3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5119229.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-methylbenzamide](/img/structure/B5119242.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[3-(methylthio)benzyl]butanamide](/img/structure/B5119265.png)
